![molecular formula C18H17N3O4 B5646898 N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5646898.png)
N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of related compounds involves specific processes like reduction, acetylation, ethylation, and condensation. These methods yield high purity compounds and are suitable for scale-up production (Fenga, 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds is often confirmed using techniques such as NMR, HRMS, FT-IR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) is also used to calculate molecular structures and compare them with experimental values (Geng et al., 2023).
Chemical Reactions and Properties
- Related compounds exhibit specific chemical reactions and properties. For instance, N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide might undergo reactions characteristic of its functional groups, similar to the properties observed in compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (Fujimaki et al., 1988).
Physical Properties Analysis
- The physical properties of such compounds are often analyzed using spectroscopic techniques and X-ray crystallography. These methods reveal details like crystal structure, which is vital for understanding the compound’s physical behavior (Sharma et al., 2018).
Chemical Properties Analysis
- The chemical properties can be inferred from studies on similar compounds. Techniques like molecular docking analysis can offer insights into the compound's potential interactions and chemical behavior (Mehta et al., 2019).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-13-7-8-15(16(9-13)25-2)20-17(22)11-21-18(23)14-6-4-3-5-12(14)10-19-21/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVLEMVWWCTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.